Bicarbamimide, 2-cyclohexyl-N-(hydroxymethyl)-3-phenyl-
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Overview
Description
Bicarbamimide, 2-cyclohexyl-N-(hydroxymethyl)-3-phenyl- is a complex organic compound with a unique structure that includes a cyclohexyl group, a hydroxymethyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicarbamimide, 2-cyclohexyl-N-(hydroxymethyl)-3-phenyl- typically involves multiple steps. One common method includes the reaction of cyclohexylamine with phenyl isocyanate to form an intermediate, which is then reacted with formaldehyde to introduce the hydroxymethyl group. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Bicarbamimide, 2-cyclohexyl-N-(hydroxymethyl)-3-phenyl- can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Reagents like bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Bicarbamimide, 2-cyclohexyl-N-(hydroxymethyl)-3-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Bicarbamimide, 2-cyclohexyl-N-(hydroxymethyl)-3-phenyl- involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Glycine, 2-cyclohexyl-N-(but-3-yn-1-yl)oxycarbonyl-, undecyl ester
- 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide
- 2-Cyclohexyl-N-[(Z)-(3-methoxyphenyl/3-hydroxyphenyl) methylidene]hydrazinecarbothioamides
Uniqueness
Bicarbamimide, 2-cyclohexyl-N-(hydroxymethyl)-3-phenyl- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its hydroxymethyl group, in particular, allows for unique interactions and modifications that are not possible with similar compounds.
This detailed article provides a comprehensive overview of Bicarbamimide, 2-cyclohexyl-N-(hydroxymethyl)-3-phenyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
34882-34-3 |
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Molecular Formula |
C15H19N3O3 |
Molecular Weight |
289.33 g/mol |
IUPAC Name |
1-cyclohexyl-4-(hydroxymethyl)-2-phenyl-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C15H19N3O3/c19-11-16-14(20)17(12-7-3-1-4-8-12)18(15(16)21)13-9-5-2-6-10-13/h1,3-4,7-8,13,19H,2,5-6,9-11H2 |
InChI Key |
NHOIDYQBPLGEJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=O)N(C(=O)N2C3=CC=CC=C3)CO |
Origin of Product |
United States |
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